1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-4-25-17-9-5-15(6-10-17)20(24)23-14(3)19(13(2)22-23)26-18-11-7-16(21)8-12-18/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNVEJPXYMDKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the ethoxyphenyl and fluorophenylsulfanyl groups. Common reagents used in these reactions include ethyl iodide, 4-fluorothiophenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its diverse functional groups. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in cellular processes and biological pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the pyrazole and sulfanyl groups.
4-Iodobenzoic acid: Contains an aromatic ring with a halogen substituent but differs significantly in overall structure.
Uniqueness
1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is unique due to its combination of ethoxy, fluorophenylsulfanyl, and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(4-Ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is a novel compound within the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18FNO2S
- Molecular Weight : 319.39 g/mol
The presence of the ethoxybenzoyl and fluorophenyl groups contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related pyrazole compound was shown to have an IC50 value of 5.13 µM against C6 glioma cells, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
This compound likely exerts its effects through the following mechanisms:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : Preventing progression through critical phases of the cell cycle, particularly G0/G1 and S phases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 (Glioma) | 5.13 | Induces apoptosis |
| SH-SY5Y (Neuroblastoma) | 5.00 | Cell cycle arrest in G0/G1 phase |
| A549 (Lung Cancer) | 8.34 | Inhibition of proliferation |
These findings suggest that the compound is selective for cancer cells while sparing healthy cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, which included this compound. The study highlighted its efficacy in reducing tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to controls .
Q & A
Q. What are the key synthetic pathways for preparing 1-(4-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under reflux conditions.
- Step 2 : Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Step 3 : Sulfanyl group incorporation via thiol-ene "click" chemistry or nucleophilic aromatic substitution (SNAr) using 4-fluorothiophenol, often in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
- Optimization : Reaction yields depend on temperature control (60–100°C), solvent choice (e.g., THF for SNAr), and purification via column chromatography .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxybenzoyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). The 4-fluorophenyl sulfanyl group shows distinct aromatic splitting patterns .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 427.12).
- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups .
Q. How do substituents (e.g., 4-ethoxybenzoyl vs. 4-fluorophenyl sulfanyl) influence reactivity?
- The 4-ethoxybenzoyl group enhances electron density at the pyrazole ring, facilitating electrophilic substitutions. Its bulkiness may sterically hinder certain reactions.
- The 4-fluorophenyl sulfanyl group introduces electron-withdrawing effects via the fluorine atom, polarizing the sulfur atom for nucleophilic attacks. This group also impacts solubility in nonpolar solvents .
Advanced Research Questions
Q. How can tautomerism in pyrazole derivatives affect structural characterization?
Pyrazole derivatives often exhibit enol-keto tautomerism , where proton migration between nitrogen and oxygen alters the electronic structure. For example, shows that crystallization can stabilize the keto form despite the enol form dominating in solution. This requires complementary techniques:
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder : Bulky substituents (e.g., ethoxybenzoyl) may cause positional disorder, requiring SHELXL refinement with split-atom models .
- Twinned crystals : Sulfanyl groups can induce twinning; programs like SHELXD are used for structure solution .
- Hydrogen bonding : Weak C–H···F/S interactions complicate electron density maps, necessitating Hirshfeld surface analysis .
Q. How can researchers resolve contradictions between computational and experimental data (e.g., NMR vs. XRD)?
Q. What strategies optimize cytotoxic activity in sulfanyl pyrazole derivatives?
- Structure-Activity Relationship (SAR) : Cyclohexyl sulfanyl groups (vs. phenyl) enhance lipophilicity and membrane penetration, as seen in Pt(II)/Pd(II) complexes with IC₅₀ values <10 µM against leukemia cells .
- Bioisosteric Replacement : Replace the ethoxy group with methoxy to balance solubility and target binding (e.g., kinase inhibition) .
Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?
- Temperature : Higher temperatures (>80°C) favor thermodynamically controlled products (e.g., para-substitution in SNAr reactions).
- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitutions to the 4-position of the pyrazole ring .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states in sulfanyl group installation .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate biological activity?
- In Vitro Models : Use Jurkat (T-cell leukemia) and HEK293 (normal kidney) cell lines for cytotoxicity screening (MTT assay) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ and selectivity indices.
- Controls : Include cisplatin or doxorubicin as positive controls for apoptosis induction .
Q. What computational methods predict intermolecular interactions (e.g., protein binding)?
- Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or p38 MAP kinase.
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Conflict Resolution & Validation
Q. How to address discrepancies in spectroscopic vs. crystallographic data?
Q. What statistical methods validate reaction yield reproducibility?
- ANOVA : Compare yields across ≥3 independent syntheses to identify outliers.
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent, catalyst ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
